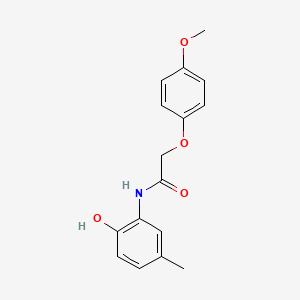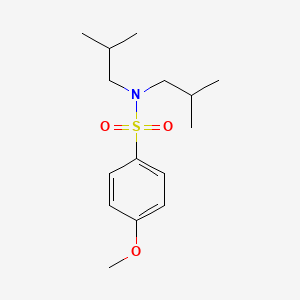![molecular formula C16H11ClN4O2 B5705930 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine](/img/structure/B5705930.png)
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 and has since been studied for its potential therapeutic applications.
作用機序
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit intracellular signaling pathways. It is also relatively easy to synthesize and has a long shelf life. However, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has some limitations. It is not specific to JAK2 and can inhibit other kinases, which may lead to off-target effects. Additionally, 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has poor solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more specific JAK2 inhibitors that do not have off-target effects. Additionally, there is interest in exploring the potential use of 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine in other diseases, such as autoimmune disorders and inflammatory diseases.
合成法
The synthesis of 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine involves several steps. The starting material is 2-amino-6-chloroindole, which is then reacted with methyl iodide to form 2-amino-6-methylindole. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-chloro-6-methylindole-3-acetyl chloride. The final step involves reacting this intermediate with 2-nitrobenzaldehyde to form 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine.
科学的研究の応用
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in a variety of cellular processes including immune response, cell proliferation, and apoptosis. 2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c1-8-19-13-5-2-9(17)6-12(13)16-15(18)11-4-3-10(21(22)23)7-14(11)20(8)16/h2-7H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSOBESFVKZROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Cl)C3=C(C4=C(N13)C=C(C=C4)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-9-nitroindolo[1,2-c]quinazolin-12-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)

![N-1,3-benzodioxol-5-yl-3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}butanamide](/img/structure/B5705938.png)